molecular formula C10H10O2 B13034307 4-Methoxy-2-vinylbenzaldehyde

4-Methoxy-2-vinylbenzaldehyde

Cat. No.: B13034307
M. Wt: 162.18 g/mol
InChI Key: XHBRIGZFTPXAJH-UHFFFAOYSA-N
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Description

4-Methoxy-2-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with vinyl magnesium bromide in the presence of a catalyst. This reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, this compound can be synthesized by reacting 4-methoxybenzaldehyde with vinyl halides in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-vinylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 4-Methoxy-2-vinylbenzoic acid

    Reduction: 4-Methoxy-2-vinylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4-methoxy-2-vinylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are mediated by the inhibition of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2). This inhibition occurs through the suppression of NF-κB and MAPK signaling pathways . Additionally, the compound can modulate histone acetylation, further contributing to its biological effects .

Comparison with Similar Compounds

4-Methoxy-2-vinylbenzaldehyde can be compared with other similar compounds, such as:

The unique combination of the methoxy and vinyl groups in this compound imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-ethenyl-4-methoxybenzaldehyde

InChI

InChI=1S/C10H10O2/c1-3-8-6-10(12-2)5-4-9(8)7-11/h3-7H,1H2,2H3

InChI Key

XHBRIGZFTPXAJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C=C

Origin of Product

United States

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